molecular formula C7H7F3O3 B6222409 rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, trans CAS No. 2763588-89-0

rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, trans

Cat. No. B6222409
CAS RN: 2763588-89-0
M. Wt: 196.1
InChI Key:
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Description

Rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, trans (RCPC) is a compound that has been studied for its potential applications in organic synthesis and scientific research. RCPC is a chiral compound, meaning it has two different enantiomers that can be used for different purposes. RCPC has been studied for its ability to act as a chiral catalyst in organic synthesis and as a reagent for asymmetric synthesis, as well as its potential applications in scientific research.

Scientific Research Applications

Rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, trans has been studied for its potential applications in scientific research. It has been used as a reagent in asymmetric synthesis, and it has been studied for its potential use as a chiral catalyst in organic synthesis. rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, trans has also been studied for its ability to interact with proteins, which could be useful for studying the structure and function of proteins.

Mechanism of Action

The exact mechanism of action of rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, trans is not yet fully understood. However, it is believed that rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, trans interacts with proteins through hydrogen bonding and hydrophobic interactions, which can affect the structure and function of proteins. rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, trans has also been studied for its ability to form complexes with metal ions, which could be useful for studying the structure and function of metal-containing proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, trans have not been extensively studied. However, it has been shown that rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, trans can interact with proteins, which could affect their structure and function. It is also believed that rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, trans can form complexes with metal ions, which could potentially affect the activity of metal-containing proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, trans in lab experiments is its chiral nature, which allows for the synthesis of enantiomerically pure compounds. rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, trans is also relatively stable and can be easily synthesized, making it a useful reagent for organic synthesis. However, one of the main limitations of rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, trans is its low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, trans. One potential direction is to study its effects on proteins and metal-containing proteins in greater detail. Another potential direction is to study the potential applications of rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, trans in drug design and development. Additionally, further research could be done to explore the potential uses of rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, trans in asymmetric synthesis and as a chiral catalyst in organic synthesis.

Synthesis Methods

Rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, trans can be synthesized through a variety of methods, including a three-step process using the starting material 4-trifluoromethyl-1,2-cyclopentanedicarboxylic acid. The first step involves the formation of the cyclopentane ring by reacting the acid with trimethylsilyl chloride and a base. The second step involves the oxidation of the cyclopentane ring to form rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, trans, and the third step involves the removal of the trifluoromethyl group to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, trans involves the conversion of a cyclopentanone derivative to the desired carboxylic acid through a series of reactions.", "Starting Materials": [ "Cyclopentanone", "Trifluoromethyl magnesium bromide", "Ethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Diethyl ether", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with trifluoromethyl magnesium bromide to form the corresponding alcohol.", "Step 2: The alcohol is then reacted with ethyl chloroformate to form the corresponding carbonate.", "Step 3: The carbonate is then hydrolyzed with sodium hydroxide to form the carboxylic acid.", "Step 4: The carboxylic acid is then purified through a series of acid-base extractions using hydrochloric acid, sodium bicarbonate, and sodium chloride.", "Step 5: The purified carboxylic acid is then converted to the trans isomer through a reaction with methanol and ethanol." ] }

CAS RN

2763588-89-0

Product Name

rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, trans

Molecular Formula

C7H7F3O3

Molecular Weight

196.1

Purity

95

Origin of Product

United States

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